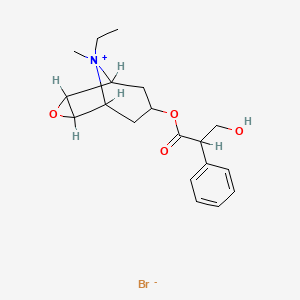
1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Overview
Description
Mechanism of Action
Target of Action
The primary target of P18IN011 is the p18 protein . This protein plays a crucial role in the regulation of the cell cycle, and its interaction with P18IN011 leads to the disruption of the p18-Cdk6 complex .
Mode of Action
P18IN011 directly interacts with the p18 protein, blocking its activity . Specifically, it disrupts the formation of the p18-Cdk6 complex, a key component in cell cycle regulation .
Biochemical Pathways
The disruption of the p18-Cdk6 complex by P18IN011 affects the cell cycle regulation pathway . This disruption can lead to changes in cell proliferation and apoptosis, although P18IN011 is suggested to exert little influence on these processes .
Pharmacokinetics
It is known that p18in011 is soluble in dmso at a concentration of 50 mg/ml , which may influence its bioavailability.
Result of Action
The action of P18IN011 leads to significant biological effects. It has been shown to expand hematopoietic stem cells’ (HSCs) long-term repopulating ability by approximately 4.2-fold and increase the frequency with an ED50 of 5.70 µM .
Action Environment
It is known that p18in011 should be stored at a temperature of 2-8°c and protected from light , suggesting that these factors may influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1,2-Benzoxazol-3-yl 4-acetamidobenzenesulfonate is known to disrupt the formation of the p18-Cdk6 complex, with no effect on the p16-Cdk6 interaction . This suggests that it may have a role in regulating cell cycle progression, as Cdk6 is a key player in cell cycle control.
Cellular Effects
In cellular contexts, 1,2-Benzoxazol-3-yl 4-acetamidobenzenesulfonate has been shown to significantly expand Hematopoietic Stem Cells (HSCs) long-term repopulating ability by 4.2-fold and increase the frequency with an ED 50 of 5.70 µM . It is suggested to exert little influence through cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,2-Benzoxazol-3-yl 4-acetamidobenzenesulfonate involves direct interaction with the p18 protein . By blocking the activity of p18, it disrupts the formation of the p18-Cdk6 complex, thereby potentially altering cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P18IN011 involves the formation of a benzoxazole ring followed by the introduction of an acetamido group and a benzenesulfonate moiety. The key steps include:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative.
Introduction of Acetamido Group: Acetylation of the amino group using acetic anhydride or acetyl chloride.
Sulfonation: The final step involves sulfonation of the benzene ring using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: Industrial production of P18IN011 would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: P18IN011 can undergo oxidation reactions, particularly at the benzoxazole ring.
Reduction: The compound can be reduced at the sulfonate group under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups like halides, nitro groups, or alkyl groups.
Scientific Research Applications
P18IN011 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein interactions, particularly those involving cyclin-dependent kinases.
Biology: Helps in understanding cell cycle regulation and the role of p18 in cellular processes.
Medicine: Potential therapeutic applications in expanding hematopoietic stem cells for bone marrow transplants.
Industry: Could be used in the development of new drugs targeting cell cycle-related diseases.
Comparison with Similar Compounds
P16INK4A Inhibitors: These compounds also target cyclin-dependent kinases but have different specificity and effects.
P27Kip1 Inhibitors: Another class of inhibitors that regulate the cell cycle by interacting with different cyclin-dependent kinases.
Uniqueness of P18IN011: P18IN011 is unique in its selective inhibition of the p18-Cdk6 interaction without affecting the p16-Cdk6 interaction. This specificity allows for targeted modulation of the cell cycle, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXNKGXJEIVCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320154 | |
| Record name | 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77408-67-4 | |
| Record name | NSC355390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)



